molecular formula C15H17NO2 B5660316 3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one

3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one

Cat. No. B5660316
M. Wt: 243.30 g/mol
InChI Key: IYCVNSQTDBGKFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds, like pyridine derivatives, often involves multicomponent reactions or cycloaddition reactions. For example, Sharma et al. (2013) described the synthesis of a related compound through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, highlighting the complexity and precision required in synthesizing such compounds (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by various conformations. For instance, Koshetova et al. (2022) reported on the crystal structure of a similar compound where the pyridine and pyrazoline rings exhibited chair and envelope conformations, respectively (Koshetova et al., 2022). Such details are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Pyridine derivatives participate in various chemical reactions, often involving intermolecular interactions like hydrogen bonding. For example, Al-Refai et al. (2016) discussed the synthesis and structural determination of a pyridine derivative, emphasizing the role of intermolecular C–H···O/N, π···π, and anion···π interactions in its structure (Al‐Refai et al., 2016).

Physical Properties Analysis

Physical properties like crystal structure and molecular conformation are integral to understanding these compounds. Mohammat et al. (2008) described the crystal structure of a pyrrolidin-2-one derivative, noting how the molecule forms chains interconnected via hydrogen bonds, highlighting the importance of molecular arrangement in physical properties (Mohammat et al., 2008).

Chemical Properties Analysis

Chemical properties like reactivity and stability are influenced by the molecular structure. Prachayasittikul et al. (1991) explored the reactions of pyridine oxides with thiols, revealing insights into the reactivity patterns of pyridine derivatives (Prachayasittikul et al., 1991).

properties

IUPAC Name

3-[4-(1-ethoxyethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-18-11(2)12-6-8-13(9-7-12)14-5-4-10-16-15(14)17/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCVNSQTDBGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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